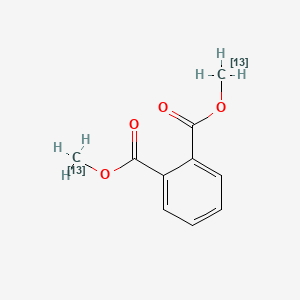

Dimethyl Phthalate-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1346598-73-9 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

196.17 g/mol |

IUPAC Name |

di(113C)methyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1+1,2+1 |

InChI Key |

NIQCNGHVCWTJSM-ZDOIIHCHSA-N |

Synonyms |

1,2-Benzenedicarboxylic Acid 1,2-Dimethyl-13C2 Ester; Avolin-13C2; DMF-13C2; DMP-13C2; Dimethyl-13C2 1,2-Benzenedicarboxylate; Dimethyl-13C2 o-Phthalate; Dimethyl-13C2 Phthalate; Fermine-13C2; Mipax-13C2; NSC 15398-13C2; NTM-13C2; Palatinol M-13C2; R |

Origin of Product |

United States |

Foundational & Exploratory

Dimethyl Phthalate-13C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Phthalate-13C2 (DMP-13C2) is the isotopically labeled form of Dimethyl Phthalate (B1215562) (DMP), a ubiquitous compound used extensively as a plasticizer, in cosmetics, and as an insect repellent.[1][2] The incorporation of two carbon-13 isotopes into the methyl ester groups provides a valuable tool for researchers in various fields, particularly in metabolic studies, environmental analysis, and as an internal standard for quantitative analysis. This guide provides an in-depth overview of the technical aspects of this compound, including its chemical properties, synthesis, metabolic fate, and its role in endocrine disruption signaling pathways.

Chemical and Physical Properties

This compound is chemically identical to its unlabeled counterpart, with the exception of the isotopic enrichment. This subtle difference in mass allows for its distinction in mass spectrometry-based analytical methods.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | 1,2-Benzenedicarboxylic acid, 1,2-di(methyl-13C) ester | |

| CAS Number | 1346598-73-9 | [1][2][3] |

| Molecular Formula | C₈¹³C₂H₁₀O₄ | [2][4] |

| Molecular Weight | 196.17 g/mol | [2][4] |

| Appearance | Colorless oily liquid | |

| Storage | 2-8°C Refrigerator |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of phthalic anhydride (B1165640) with ¹³C-labeled methanol (B129727). This method ensures the specific incorporation of the carbon-13 isotopes into the methyl ester groups of the phthalate molecule.

Illustrative Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Esterification of Phthalic Anhydride with ¹³C-Methanol

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired purity.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1 equivalent) and a slight excess of ¹³C-labeled methanol (2.2 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Analytical Characterization

The purity and isotopic enrichment of this compound are critical for its use as an internal standard and in metabolic studies. These parameters are typically determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the labeled compound. The mass spectrum of this compound will show a molecular ion peak at m/z 196, which is two mass units higher than that of the unlabeled dimethyl phthalate (m/z 194). The fragmentation pattern is expected to be similar to the unlabeled compound, with characteristic fragments showing a +2 Da shift if they retain both labeled methyl groups. A common fragment of phthalates is the phthalic anhydride ion at m/z 149; however, for dimethyl phthalate, a prominent fragment is observed at m/z 163, corresponding to the loss of a methoxy (B1213986) group.[5][6]

| Ion | m/z (Unlabeled DMP) | m/z (DMP-13C2) | Description |

| [M]⁺ | 194 | 196 | Molecular Ion |

| [M-OCH₃]⁺ | 163 | 164/165 | Loss of a methoxy group |

| [C₇H₄O₃]⁺ | 149 | 149 | Phthalic anhydride fragment |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule and is used to confirm the position of the ¹³C labels. The spectrum of this compound will show enhanced signals for the carbons of the methyl ester groups due to the isotopic enrichment.

| Carbon Atom | Chemical Shift (δ, ppm) (Unlabeled DMP) | Expected Chemical Shift (δ, ppm) (DMP-13C2) | Multiplicity |

| Carbonyl (C=O) | ~167 | ~167 | Singlet |

| Aromatic C1, C2 | ~132 | ~132 | Singlet |

| Aromatic C3, C6 | ~129 | ~129 | Singlet |

| Aromatic C4, C5 | ~129 | ~129 | Singlet |

| Methyl (-CH₃) | ~52 | ~52 | Singlet (highly enhanced) |

Metabolism of Dimethyl Phthalate

Dimethyl phthalate, a low molecular weight phthalate, undergoes rapid metabolism in the body. The primary metabolic pathway involves hydrolysis by esterases, predominantly in the intestines and liver, to its monoester, monomethyl phthalate (MMP).[7][8] MMP is the major metabolite excreted in the urine. Unlike higher molecular weight phthalates, DMP does not undergo significant secondary oxidative metabolism.

Caption: The primary metabolic pathway of Dimethyl Phthalate (DMP).

Endocrine Disrupting Signaling Pathways

Phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. The primary mechanisms of action involve interactions with nuclear receptors, such as the estrogen receptor (ER) and peroxisome proliferator-activated receptors (PPARs).[7][9]

Estrogen Receptor Signaling

Phthalates can bind to estrogen receptors (ERα and ERβ), mimicking the action of endogenous estrogens. This can lead to the activation or inhibition of estrogen-responsive genes, potentially disrupting normal endocrine function.[10][11]

Caption: Phthalate interference with the estrogen receptor signaling pathway.

PPAR Signaling Pathway

Phthalate metabolites, including MMP, can act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[12][13][14][15] Activation of these receptors can lead to alterations in lipid metabolism, adipogenesis, and inflammatory responses.[12][14]

Caption: Phthalate metabolite activation of the PPAR signaling pathway.

Application: Use as an Internal Standard in GC-MS Analysis

This compound is an ideal internal standard for the quantification of dimethyl phthalate and other phthalates in various matrices, such as food, beverages, and environmental samples.[1][16][17][18] The isotopic dilution method, where a known amount of the labeled standard is added to the sample prior to extraction and analysis, allows for accurate correction of analyte losses during sample preparation and instrumental analysis.

Experimental Workflow: Quantification of DMP in Beverages by GC-MS

Caption: A typical workflow for the quantification of DMP in beverages.

Detailed GC-MS Protocol for Beverage Analysis

This protocol is a composite based on established methods and should be validated for specific applications.[1][16][18]

-

Internal Standard Spiking: To 10 mL of the beverage sample in a glass centrifuge tube, add a precise volume of a standard solution of this compound in a suitable solvent (e.g., 100 µL of a 1 µg/mL solution in methanol).

-

Liquid-Liquid Extraction: Add 5 mL of n-hexane to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Extract Collection: Carefully transfer the upper hexane (B92381) layer to a clean glass vial.

-

Concentration: Evaporate the hexane extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Dimethyl Phthalate (DMP): m/z 163 (quantification), 194 (qualifier).

-

This compound (DMP-13C2): m/z 165 (quantification), 196 (qualifier).

-

-

-

-

Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of unlabeled DMP and a fixed concentration of DMP-13C2. Plot the ratio of the peak area of DMP to the peak area of DMP-13C2 against the concentration of DMP. Determine the concentration of DMP in the sample by comparing its peak area ratio to the calibration curve.

Conclusion

This compound is an indispensable tool for researchers studying the environmental fate, metabolism, and toxicology of phthalates. Its use as an internal standard in isotopic dilution mass spectrometry provides a robust and accurate method for the quantification of dimethyl phthalate in complex matrices. Furthermore, its application in metabolic studies allows for the precise tracing of the biotransformation of this common environmental contaminant. Understanding the synthesis, analytical characterization, and applications of this compound is crucial for advancing research in environmental science, toxicology, and drug development.

References

- 1. oiv.int [oiv.int]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. sciforum.net [sciforum.net]

- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exposure to phthalates enhances estrogen and beta-catenin signaling pathways, leading to endometrial hyperplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Dimethyl Phthalate-13C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and safety information for Dimethyl Phthalate-13C2. This isotopically labeled compound is a critical tool for researchers, particularly in quantitative analytical studies where it serves as an internal standard.

Core Chemical Properties

This compound (DMP-13C2) is a stable, isotopically labeled form of Dimethyl Phthalate (B1215562) (DMP).[1] The inclusion of two Carbon-13 isotopes increases its molecular weight, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry. This property is invaluable for its primary application as an internal standard in analytical chemistry to ensure accurate quantification of DMP in various matrices.

Identification and Structure

This table summarizes the key identifiers and structural information for this compound.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | 1,2-Benzenedicarboxylic Acid 1,2-Dimethyl-13C2 Ester, Avolin-13C2, DMF-13C2, DMP-13C2 | [2][3] |

| CAS Number | 1346598-73-9 | [1][3][4] |

| Unlabeled CAS | 131-11-3 | [1][3] |

| Molecular Formula | C₈¹³C₂H₁₀O₄ | [1][2][3] |

| Molecular Weight | 196.17 g/mol | [1][2] |

| SMILES | [13CH3]OC(C1=CC=CC=C1C(O[13CH3])=O)=O | [1] |

Physicochemical Properties

The following table details the physicochemical properties of Dimethyl Phthalate. The data presented here is for the unlabeled compound (CAS 131-11-3), which is expected to have nearly identical physical properties to its 13C2 labeled counterpart, with the exception of molecular weight.

| Property | Value | Reference |

| Appearance | Colorless, oily liquid | [5][6][7] |

| Odor | Slight, aromatic | [5][6][7] |

| Melting Point | 2 °C (36 °F) | [6] |

| Boiling Point | 282 - 284 °C (540 - 543 °F) | [6] |

| Density | 1.19 g/cm³ at 25 °C | [6] |

| Solubility in Water | ~0.4% (4 g/L) | [5][6][8] |

| Vapor Pressure | 0.002 - 0.01 mmHg at 20 °C | [6][7] |

| log P (Octanol/Water) | 1.54 - 1.56 | [5] |

| Refractive Index | n20/D 1.515 | |

| Storage | 2-8°C, Refrigerator | [2] |

Experimental Protocols: Analytical Methodologies

The quantification of Dimethyl Phthalate in environmental, biological, and commercial samples often employs chromatographic techniques. This compound is an ideal internal standard for these methods.

Gas Chromatography (GC)

GC is a widely used technique for the separation and analysis of phthalates.[9][10]

-

Principle : Volatilized samples are separated based on their boiling points and interactions with a stationary phase within a capillary column.

-

Detection Methods :

-

Mass Spectrometry (MS) : Preferred for its high selectivity and ability to distinguish between the labeled internal standard (DMP-13C2) and the native analyte (DMP).[9] It provides structural information, confirming the identity of the compound.

-

Flame Ionization Detection (FID) : A common detector, but less selective than MS.[9]

-

Electron Capture Detection (ECD) : Another detection option, though MS is generally favored to minimize interference.[9]

-

-

Typical GC-MS Protocol Outline :

-

Sample Preparation : Samples (e.g., water, soil, beverage) are extracted using a suitable organic solvent or by Solid-Phase Microextraction (SPME).[11]

-

Internal Standard Spiking : A known amount of this compound is added to the sample extract before injection.

-

Injection : A small volume of the extract is injected into the GC inlet, where it is vaporized.

-

Separation : The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., BPX-5).[12] The column temperature is programmed to ramp up (e.g., from 100°C to 270°C) to elute the compounds.[12]

-

Detection : The separated compounds enter the MS detector, which ionizes the molecules and separates them based on their mass-to-charge ratio.

-

Quantification : The concentration of native DMP is calculated by comparing its peak area to the peak area of the known concentration of DMP-13C2.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is an alternative method for phthalate analysis, particularly for less volatile compounds or complex matrices.[9][13]

-

Principle : The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases.

-

Detection Methods :

-

UV Detection : Phthalates contain a benzene (B151609) ring, which allows for detection using a UV detector.[13]

-

Mass Spectrometry (HPLC-MS/MS) : Offers higher sensitivity and selectivity, making it suitable for trace-level analysis.[10]

-

-

Typical HPLC-UV Protocol Outline :

-

Sample Preparation : Water samples can often be filtered and directly injected after being mixed with an organic modifier like methanol (B129727).[13]

-

Internal Standard Spiking : A precise amount of DMP-13C2 is added to the prepared sample.

-

Injection : The sample is injected into the HPLC system.

-

Separation : Separation is achieved using a reverse-phase column (e.g., C18) with a mobile phase gradient, typically a mixture of water and an organic solvent like methanol or acetonitrile.

-

Detection : The eluting compounds pass through a UV detector set to a wavelength where phthalates absorb light.

-

Quantification : The native DMP concentration is determined by comparing its peak area to that of the DMP-13C2 internal standard.

-

Sample Preparation: Solid-Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technique that is effective for extracting phthalates from liquid samples like beverages.[11]

-

Principle : A fused-silica fiber coated with a polymeric stationary phase is exposed to the sample. Analytes partition from the sample matrix onto the fiber coating. The fiber is then retracted and transferred to the injection port of a GC for thermal desorption and analysis.[11]

-

Advantages : SPME is a rapid, simple, and sensitive method that reduces solvent consumption and minimizes sample contamination.[11]

Visualizations

Analytical Workflow

The following diagram illustrates a general workflow for the determination of Dimethyl Phthalate using an internal standard.

Role of Internal Standard

This diagram shows the logical relationship in using this compound as an internal standard for quantifying native Dimethyl Phthalate.

Safety and Handling

Based on the Safety Data Sheet (SDS) for unlabeled Dimethyl Phthalate, the following hazards and precautions should be noted. Users should always consult the specific SDS for this compound provided by the supplier.

-

Hazards :

-

Handling :

-

First Aid :

-

Eyes : Immediately flush with running water for at least 15 minutes.[7] If irritation persists, seek medical attention.[14]

-

Skin : Take off contaminated clothing and rinse skin with water.

-

Inhalation : Move to fresh air.

-

Ingestion : Do NOT induce vomiting. If ingested, seek medical advice immediately.[7]

-

Applications

The primary application of this compound is as a labeled internal standard for the accurate quantification of Dimethyl Phthalate in various samples.[2] This is crucial for:

-

Environmental Monitoring : Testing for DMP in water, soil, and air samples.

-

Food Safety : Detecting DMP contamination in food and beverages.[11]

-

Toxicology Studies : Investigating the metabolic fate and effects of DMP. The unlabeled form is an endocrine disruptor that can induce oxidative stress.[1][15]

-

Product Quality Control : Ensuring products like plastics, coatings, and cosmetics meet regulatory limits for phthalate content.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | 1346598-73-9 [chemicalbook.com]

- 5. DIMETHYL PHTHALATE (DMP) - Ataman Kimya [atamanchemicals.com]

- 6. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 11. The dynamic analysis of dimethyl phthalate in electro-fenton degradation process and determination of dimethyl phthalate residues in beverages based on solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical Standards for Phthalates Testing | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. trc-corp.com [trc-corp.com]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Core Structure of Dimethyl Phthalate-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structure, synthesis, and spectroscopic properties of Dimethyl Phthalate-13C2, an isotopically labeled analog of Dimethyl Phthalate (DMP). This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies.

Chemical Structure and Properties

This compound is a stable isotope-labeled form of Dimethyl Phthalate where two carbon atoms have been replaced with the 13C isotope. Based on available supplier information, the isotopic labels are located on the methyl groups of the two ester functionalities.

Molecular Structure:

An In-depth Technical Guide to the Synthesis of Dimethyl Phthalate-13C2

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of Dimethyl Phthalate-13C2 (DMP-13C2), an isotopically labeled organic compound valuable as an internal standard for analytical studies and in metabolic research. The synthesis is based on the well-established esterification of phthalic anhydride (B1165640) with methanol (B129727). This guide details the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

Dimethyl Phthalate (B1215562) (DMP) is a widely used organic compound, primarily as a plasticizer, in insect repellents, and in various industrial applications.[1] The synthesis of its isotopically labeled counterpart, this compound, is of significant interest to the scientific community, particularly in fields requiring precise quantification and metabolic tracking of the compound. The 13C labels serve as a powerful tool in mass spectrometry-based analyses, allowing for differentiation from naturally occurring DMP.

The core of the synthesis involves the reaction of Phthalic Anhydride-13C2 with methanol in the presence of an acid catalyst to yield the desired labeled diester. This guide will focus on a common and effective laboratory-scale synthesis protocol.

Synthesis Workflow

The overall workflow for the synthesis of this compound can be visualized as a multi-step process involving the core reaction followed by a series of purification steps.

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of unlabeled dimethyl phthalate and is suitable for the use of Phthalic Anhydride-13C2.

3.1. Materials and Reagents:

-

Phthalic Anhydride-13C2 (or unlabeled phthalic anhydride)

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (or other suitable acid catalyst)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Toluene (B28343) (optional, for azeotropic removal of water)

-

Petroleum Ether (optional, for crystallization)

3.2. Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Phthalic Anhydride-13C2 (1.0 equivalent), anhydrous methanol (a significant excess, e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the phthalic anhydride).

-

Esterification: Heat the reaction mixture to reflux with continuous stirring. The reaction time can vary from 3 to 20 hours, depending on the desired conversion and reaction temperature.[2][3] Optimal conditions can be achieved at around 140-150 °C for approximately 3 hours.[2]

-

Work-up and Neutralization: After cooling the reaction mixture to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted phthalic anhydride. Caution should be exercised as this will generate carbon dioxide gas.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. If a second organic solvent like toluene was used, add it at this stage. Wash the organic layer sequentially with water and then with brine.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the excess methanol and any other solvent by rotary evaporation.

-

Purification: The crude this compound can be further purified by vacuum distillation to yield a colorless, oily liquid.[2]

Quantitative Data

The following table summarizes key quantitative data related to the synthesis of dimethyl phthalate. The data for the labeled compound is expected to be analogous.

| Parameter | Value | Reference |

| Reactant Ratios | ||

| Molar Ratio of Methanol to Phthalic Anhydride | 2.7:1 (optimal) | [2] |

| Catalyst Loading (SO42-/MoO3-TiO2) | 1.0% w/w | [2] |

| Reaction Conditions | ||

| Reaction Temperature | 140 °C | [2] |

| Reaction Time | 3 hours | [2] |

| Yield | ||

| Product Yield | Up to 95% | [2] |

| Spectroscopic Data (Unlabeled Dimethyl Phthalate) | ||

| ¹H NMR (CDCl₃, 200 MHz) | δ 7.68 (m, 2H), 7.56 (m, 2H), 3.92 (s, 6H) | [4] |

| ¹³C NMR (DMSO-d6, 150 MHz) | δ 168.32 (C=O), 132.87 (C), 131.97, 128.31 (CH, Aromatic), 52.5 (OCH₃) | [5] |

Characterization

The successful synthesis of this compound can be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic peaks for the aromatic and methyl protons. ¹³C NMR will show the labeled carbonyl carbons at a distinct chemical shift and potentially with C-C coupling if both carbonyls are labeled.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, confirming the incorporation of the isotopic labels.

Safety Considerations

-

Phthalic anhydride is a skin and respiratory irritant.

-

Methanol is toxic and flammable.

-

Concentrated sulfuric acid is highly corrosive.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described conditions based on their specific laboratory settings and desired product purity.

References

An In-depth Technical Guide to the Physical Properties of Dimethyl Phthalate-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dimethyl Phthalate-13C2, a stable isotope-labeled form of Dimethyl Phthalate (B1215562) (DMP). This document is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development, metabolism studies, and environmental analysis where isotopically labeled standards are crucial for accurate quantification and identification.

Core Physical and Chemical Data

The incorporation of two carbon-13 isotopes into the dimethyl phthalate structure provides a distinct mass signature essential for its use as an internal standard in mass spectrometry-based analytical methods. While many macroscopic physical properties are not significantly altered by this isotopic substitution, key molecular identifiers are distinct.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1346598-73-9 | [1] |

| Molecular Formula | C₈¹³C₂H₁₀O₄ | [1] |

| Molecular Weight | 196.17 g/mol | [1] |

| Accurate Mass | 196.0646 | [1] |

| Appearance | Colorless oily liquid | [2][3][4] |

| Melting Point | 2 °C (36 °F; 275 K) (unlabeled) | [2] |

| Boiling Point | 283 to 284 °C (541 to 543 °F; 556 to 557 K) (unlabeled) | [2] |

| Density | 1.19 g/cm³ (unlabeled) | [2] |

| Solubility in water | ~4 g/L (poorly soluble) (unlabeled) | [2][3] |

| Odor | Slight aromatic odor (unlabeled) | [2][3] |

Experimental Protocols

Synthesis of Dimethyl Phthalate

The industrial synthesis of dimethyl phthalate is achieved through the esterification of phthalic anhydride (B1165640) with methanol (B129727).[2][3][5] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[2] To synthesize the 13C2 labeled variant, 13C-labeled methanol would be used as a starting material.

A general laboratory-scale synthesis protocol can be adapted from procedures for similar phthalate esters:

-

Reaction Setup: Phthalic anhydride and an excess of methanol-¹³C are added to a reaction vessel.

-

Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added.

-

Reaction Conditions: The mixture is heated to reflux for several hours to drive the esterification reaction to completion.

-

Workup: After cooling, the reaction mixture is neutralized with a basic solution, such as sodium bicarbonate, to remove the acid catalyst and any unreacted phthalic anhydride.

-

Purification: The product is then washed with water, dried over an anhydrous salt (e.g., magnesium sulfate), and purified by distillation to yield pure dimethyl phthalate-¹³C₂.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for both identifying and quantifying phthalates. The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column. The separated components then enter a mass spectrometer, which provides a mass spectrum that can be used to confirm the molecular weight and fragmentation pattern of the labeled compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or mass spectrometric detection, is another common method for analyzing phthalates.[6][7] A solution of the sample is pumped through a column packed with a stationary phase. The components separate based on their differential partitioning between the mobile and stationary phases. This technique is useful for quantifying the purity of the synthesized product.

Workflow Diagrams

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

- 3. DIMETHYL PHTHALATE (DMP) - Ataman Kimya [atamanchemicals.com]

- 4. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl phthalate synthesis - chemicalbook [chemicalbook.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. opus.govst.edu [opus.govst.edu]

An In-depth Technical Guide to the Molecular Weight of Dimethyl Phthalate-13C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of Dimethyl Phthalate-13C2, an isotopically labeled variant of Dimethyl Phthalate (B1215562). The inclusion of stable isotopes like Carbon-13 (¹³C) is a critical technique in metabolic studies, quantitative mass spectrometry, and as internal standards in pharmaceutical and environmental analysis. Understanding the precise mass difference imparted by this labeling is fundamental to the design and interpretation of experiments utilizing this compound.

Core Data Presentation

The key distinction between standard Dimethyl Phthalate (DMP) and its ¹³C-labeled isotopologue lies in the mass of two carbon atoms. In this compound, two carbon atoms that would typically be the most abundant isotope, Carbon-12, are replaced with the heavier, stable Carbon-13 isotope. This substitution results in a predictable increase in the overall molecular weight.

The table below summarizes the essential quantitative data for both the unlabeled and labeled compounds.

| Property | Standard Dimethyl Phthalate | This compound | Data Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | C₈¹³C₂H₁₀O₄ | [1][2][3][4] |

| Average Molecular Weight | 194.18 g/mol | 196.17 g/mol | [1][5][6] |

| Monoisotopic Mass | 194.05790880 Da | 196.0646 Da | [3][5] |

Experimental Protocols: Calculation of Molecular Weight

The molecular weight of a molecule is determined by the sum of the atomic weights of its constituent atoms. The introduction of ¹³C isotopes alters this calculation.

Methodology for Standard Dimethyl Phthalate

The molecular formula for standard Dimethyl Phthalate is C₁₀H₁₀O₄[1][2][3]. The average molecular weight is calculated using the standard atomic weights of carbon, hydrogen, and oxygen, which are weighted averages based on the natural abundance of their stable isotopes.

-

Formula: (10 × Atomic Weight of C) + (10 × Atomic Weight of H) + (4 × Atomic Weight of O)

-

Calculation: (10 × 12.011) + (10 × 1.008) + (4 × 15.999) = 194.18 g/mol

Methodology for this compound

For this compound, the molecular formula is C₈¹³C₂H₁₀O₄[4][5]. The calculation is modified to account for the precise mass of the two ¹³C atoms. The atomic mass of the Carbon-12 isotope is defined as exactly 12, while the atomic mass of the Carbon-13 isotope is approximately 13.00335 amu[7][8].

-

Formula: (8 × Atomic Weight of C) + (2 × Atomic Weight of ¹³C) + (10 × Atomic Weight of H) + (4 × Atomic Weight of O)

-

Calculation: (8 × 12.011) + (2 × 13.003) + (10 × 1.008) + (4 × 15.999) ≈ 196.17 g/mol

The resulting molecular weight of 196.17 g/mol is consistent with supplier specifications for this labeled compound[4][5]. The mass difference of approximately 2 Da is the direct result of substituting two ¹²C atoms with two ¹³C atoms.

Visualizations

Logical Relationship of Isotopic Substitution

The following diagram illustrates the concept of isotopic labeling in Dimethyl Phthalate. It shows how the standard molecule is composed of elements with their natural isotopic abundance and how the labeled variant is specifically enriched with two ¹³C atoms, leading to an increased molecular weight.

Caption: Isotopic substitution workflow for this compound.

Molecular Structure and Labeling Position

The SMILES string [¹³CH₃]OC(=O)c1ccccc1C(=O)O[¹³CH₃] indicates that the ¹³C isotopes are located on the two methyl groups. The diagram below shows the chemical structure of Dimethyl Phthalate with the positions of the Carbon-13 labels highlighted.

References

- 1. DIMETHYL PHTHALATE (DMP) - Ataman Kimya [atamanchemicals.com]

- 2. Dimethyl phthalate [webbook.nist.gov]

- 3. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Dimethyl phthalate = 99 131-11-3 [sigmaaldrich.com]

- 7. Carbon-13 - Wikipedia [en.wikipedia.org]

- 8. Isotopes Matter [isotopesmatter.com]

Solubility of Dimethyl Phthalate-13C2

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of Dimethyl Phthalate-13C2. Given that isotopically labeled compounds exhibit nearly identical physicochemical properties to their unlabeled counterparts, the solubility data for Dimethyl Phthalate (B1215562) (DMP) is presented as a reliable proxy for the 13C2 labeled variant.

Core Concepts of Solubility

Dimethyl Phthalate (DMP) is a phthalate ester characterized as a colorless, oily liquid. Its solubility is governed by its molecular structure, which includes a nonpolar aromatic ring and two polar carboxylate ester groups.[1] This amphiphilic nature dictates its high solubility in organic solvents and poor solubility in water, a principle often summarized as "like dissolves like".[1] Factors such as temperature and the polarity of the solvent play a significant role in its dissolution.[1]

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for Dimethyl Phthalate. This data is essential for a variety of applications, from designing drug delivery systems to developing analytical methods.

Table 1: Solubility in Water

| Temperature | Solubility in Water |

| 20 °C | 0.4%[2] |

| 25 °C | ~4,000 mg/L[3] |

Table 2: Solubility in Organic Solvents

| Solvent | Solubility |

| Ethanol | Miscible[3] |

| Ethyl Ether | Miscible[3] |

| Chloroform | Soluble[1][3] |

| Acetone | Soluble[1] |

| Benzene | Soluble[3] |

| Carbon Tetrachloride | Slightly soluble[3] |

| Petroleum Ether | Practically insoluble[3] |

| Mineral Oil (20 °C) | 0.34 g/100 g[3] |

Experimental Protocol: Determining Solubility via the Shake-Flask Method

The following is a generalized protocol for determining the solubility of a compound like this compound in a specific solvent. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute.

1. Materials and Equipment:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Volumetric flasks

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for quantification

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours). The agitation ensures thorough mixing and facilitates the dissolution process.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. For colloidal suspensions, centrifugation at a high speed can be used to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or GC-MS method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Visualizations

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conceptual Diagram of Solubility Factors

This diagram shows the logical relationship between the molecular properties of Dimethyl Phthalate and its solubility behavior.

References

An In-depth Technical Guide to the Commercial Manufacturing of Dimethyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core processes involved in the commercial manufacturing of dimethyl phthalate (B1215562) (DMP). The information presented is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the synthesis, reaction parameters, and process flow of this widely used chemical.

Introduction

Dimethyl phthalate (DMP) is an organic compound and the methyl ester of phthalic acid. It is a colorless, oily liquid with a slight aromatic odor, soluble in organic solvents but with low solubility in water.[1] DMP is extensively used as a plasticizer for cellulose-based plastics, in the production of varnishes and films, and as a solvent in various applications.[2] The primary route for its commercial synthesis is the esterification of phthalic anhydride (B1165640) with methanol (B129727).[1]

Core Synthesis Pathway: Esterification of Phthalic Anhydride

The commercial production of dimethyl phthalate is predominantly achieved through the direct esterification of phthalic anhydride with methanol.[1] This reaction is typically catalyzed by a strong acid, most commonly sulfuric acid, although other catalysts like Lewis acids (e.g., complexes of titanium, zirconium, or tin) can also be employed.[1] The use of excess methanol is a key feature of the industrial process, serving to drive the equilibrium of the reaction towards the formation of the diester product.[1]

The reaction proceeds in two main steps:

-

Monoester Formation: Phthalic anhydride reacts with one molecule of methanol to form monomethyl phthalate.

-

Diester Formation: The monomethyl phthalate then reacts with a second molecule of methanol to yield dimethyl phthalate and water.

dot

Caption: Synthesis pathway of dimethyl phthalate from phthalic anhydride.

Quantitative Data Presentation

The following tables summarize the quantitative data for various industrial processes for the synthesis of dimethyl phthalate, compiled from multiple sources.

Table 1: Reaction Conditions for Dimethyl Phthalate Synthesis

| Parameter | Value Range | Catalyst | Source(s) |

| Molar Ratio (Phthalic Anhydride:Methanol) | 1:2 to 1:3 | Sulfuric Acid | [3] |

| 1:2.6 to 1:2.8 | SO₄²⁻/ZrO₂-CeO₂ and Sb₂O₃/ZrO₂ | [4] | |

| 1:2.7 | SO₄²⁻/MoO₃-TiO₂ | [5] | |

| Catalyst Concentration (Sulfuric Acid) | 1-3% of phthalic acid mass | Sulfuric Acid | [3] |

| 0.2-0.3% of phthalic anhydride mass | Sulfuric Acid | [6] | |

| Reaction Temperature | 80°C - 220°C | Various | [3][6] |

| 160°C - 200°C | SO₄²⁻/ZrO₂-CeO₂ and Sb₂O₃/ZrO₂ | [4] | |

| 140°C | SO₄²⁻/MoO₃-TiO₂ | [5] | |

| Reaction Time | 2 - 20 hours | Various | [4][6][7] |

| 3 hours | SO₄²⁻/MoO₃-TiO₂ | [5] | |

| Pressure | Atmospheric / Vacuum | Various | [6] |

Table 2: Process Parameters for Purification

| Parameter | Value | Stage | Source(s) |

| Neutralization Agent | Alkaline solution (e.g., caustic soda) | Post-esterification | [7] |

| Dealcoholization Temperature | 130°C - 140°C | Post-esterification | [6] |

| Dealcoholization Vacuum | >0.09 MPa | Post-esterification | [6] |

| Final Product Purity | 98.5% - 99% (crude ester) | Pre-purification | [6] |

Experimental Protocols

The following is a generalized experimental protocol synthesized from various industrial manufacturing descriptions.

Materials

-

Phthalic Anhydride (≥99% purity)

-

Methanol (≥99% purity)

-

Concentrated Sulfuric Acid (98%)

-

Alkaline solution (e.g., Sodium Carbonate or Sodium Hydroxide solution)

-

Activated Carbon

Equipment

-

Jacketed glass or stainless steel reactor with a mechanical stirrer, reflux condenser, and temperature probe.

-

Heating and cooling system for the reactor.

-

Vacuum distillation apparatus.

-

Neutralization tank.

-

Washing and separation vessel.

-

Filter press.

Procedure

-

Charging the Reactor: The reaction kettle is charged with phthalic anhydride and an excess of methanol. A typical molar ratio is 1:2 to 1:3 (phthalic anhydride to methanol).[3]

-

Catalyst Addition: Concentrated sulfuric acid is added as a catalyst, typically at a concentration of 0.2% to 3% of the mass of the phthalic anhydride.[3][6]

-

Esterification Reaction: The mixture is heated to a temperature between 80°C and 220°C.[3][6] The reaction is carried out under reflux for a period ranging from 2 to 20 hours, depending on the specific process parameters.[6][7] Continuous stirring is maintained throughout the reaction to ensure homogeneity.

-

Removal of Excess Methanol and Water: After the esterification is complete (as determined by monitoring the acid value of the mixture), the excess methanol and the water formed during the reaction are removed. This is often achieved by increasing the temperature and applying a vacuum.[6]

-

Neutralization: The crude ester is cooled and then neutralized with an alkaline solution to remove any remaining acidic catalyst and unreacted monomethyl phthalate.[7]

-

Washing: The neutralized product is washed with water to remove any salts and other water-soluble impurities. The layers are then separated.[7]

-

Purification: The washed ester is further purified by vacuum distillation to obtain the final dimethyl phthalate product. Activated carbon may be used for decolorization before the final filtration.[7]

Mandatory Visualizations

Signaling Pathway of the Core Synthesis

dot

Caption: Core synthesis pathway of dimethyl phthalate.

Experimental Workflow for Dimethyl Phthalate Manufacturing

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Charge_Reactor [label="Charge Reactor with\nPhthalic Anhydride & Methanol", fillcolor="#F1F3F4"]; Add_Catalyst [label="Add Sulfuric Acid Catalyst", fillcolor="#F1F3F4"]; Esterification [label="Esterification\n(Heating & Reflux)", fillcolor="#F1F3F4"]; Remove_Excess [label="Remove Excess Methanol & Water\n(Vacuum Distillation)", fillcolor="#F1F3F4"]; Neutralization [label="Neutralization\nwith Alkaline Solution", fillcolor="#F1F3F4"]; Washing [label="Water Washing", fillcolor="#F1F3F4"]; Purification [label="Final Purification\n(Vacuum Distillation)", fillcolor="#F1F3F4"]; Final_Product [label="Dimethyl Phthalate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Charge_Reactor; Charge_Reactor -> Add_Catalyst; Add_Catalyst -> Esterification; Esterification -> Remove_Excess; Remove_Excess -> Neutralization; Neutralization -> Washing; Washing -> Purification; Purification -> Final_Product; }

References

- 1. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

- 2. US2618651A - Preparation of dimethyl and diethyl phthalate from phthalic anhydride - Google Patents [patents.google.com]

- 3. Production method and process of dimethyl phthalate-Chemwin [en.888chem.com]

- 4. CN113061085A - Production process of dimethyl phthalate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN111574363A - Production process of dimethyl phthalate - Google Patents [patents.google.com]

- 7. Preparation method of dimethyl phthalate (DMP) - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Note: High-Sensitivity Quantification of Dimethyl Phthalate in Aqueous Matrices using Isotope Dilution Mass Spectrometry

Introduction

Dimethyl Phthalate (B1215562) (DMP) is a widely used plasticizer in a variety of consumer products.[1] Its potential for leaching into the environment and subsequent human exposure has raised health concerns, including endocrine disruption and reproductive toxicity.[1][2] Accurate and sensitive quantification of DMP in environmental and biological samples is therefore crucial for monitoring and risk assessment. Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high precision and accuracy by correcting for sample matrix effects and variations in sample preparation.[3] This application note describes a robust protocol for the quantification of Dimethyl Phthalate in aqueous samples using Dimethyl Phthalate-13C2 as an internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte of interest (the "native" analyte) and therefore behaves identically during extraction, derivatization, and chromatographic separation. Because the internal standard and the native analyte co-elute and are affected by matrix suppression or enhancement in the same way, the ratio of their signals in the mass spectrometer provides a highly accurate measure of the native analyte's concentration, independent of sample loss or matrix variability.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

1. Materials and Reagents

-

Standards: Dimethyl Phthalate (DMP) and this compound (DMP-13C2) solutions of known concentration.

-

Solvents: HPLC-grade or pesticide-residue grade n-hexane, dichloromethane (B109758), and methanol.

-

Reagents: Anhydrous sodium sulfate.

-

Water: Deionized or Milli-Q water, tested to be free of phthalate contamination.

-

Glassware: All glassware should be meticulously cleaned and rinsed with solvent to avoid background contamination. It is recommended to heat non-volumetric glassware at 400°C for at least 2 hours.[4]

2. Sample Preparation (Liquid-Liquid Extraction for Water Samples)

This protocol is adapted for a 500 mL water sample.[5][6]

-

Measure 500 mL of the water sample into a clean glass separating funnel.

-

Spike the sample with a known amount of this compound internal standard solution to achieve a final concentration within the calibrated range (e.g., 1 µg/L).

-

Add 50 mL of dichloromethane to the separating funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and drain the lower organic layer into a clean flask.

-

Repeat the extraction with a second 50 mL portion of dichloromethane and combine the organic extracts.

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

Caption: Workflow for DMP quantification in water.

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MS or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

-

Injector: Splitless mode, 260°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature 80°C for 2 min, ramp at 17°C/min to 320°C, hold for 5 min.[5]

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Acquisition Mode: Selected Ion Monitoring (SIM).

-

Dimethyl Phthalate (DMP): Quantifier ion m/z 163, Qualifier ion m/z 194.

-

This compound (DMP-13C2): Quantifier ion m/z 165.

-

4. Calibration and Quantification

Prepare a series of calibration standards in a clean solvent (e.g., hexane) containing known concentrations of native DMP and a constant concentration of DMP-13C2. The concentration range should bracket the expected sample concentrations. A calibration curve is generated by plotting the ratio of the peak area of the DMP quantifier ion (m/z 163) to the DMP-13C2 quantifier ion (m/z 165) against the concentration of DMP.

Quantitative Data Summary

The performance of analytical methods for Dimethyl Phthalate can vary based on the matrix, instrumentation, and specific protocol. The following table summarizes typical performance data from various studies.

| Parameter | Matrix | Method | Linearity (R²) | LOD | LOQ | Recovery (%) | Citation |

| Linearity | Standard Solution | GC-MS | >0.99 | - | - | - | [8] |

| LOD | Bottled Water | GC-MS | - | 0.01 µg/L | - | - | [5] |

| LOQ | Hot Beverages | GC-IT/MS | >0.99 | 15.4 ng/mL | 35.8 ng/mL | 66.7 | [9] |

| Recovery | Pork and Chicken | LC-MS/MS | - | - | 0.10-0.24 µg/L | 90.2-111 | [10] |

| LOD | Food Simulant | GC/MS | - | 0.08 µg/L | - | - | [11] |

Signaling Pathway: Phthalate Interaction with PPAR

Phthalates, including DMP, are recognized as endocrine-disrupting chemicals that can interfere with metabolic processes. A primary mechanism of action is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the transcription of genes involved in lipid metabolism, fatty acid oxidation, and glucose homeostasis.[12][13] The monoester metabolite of DMP, monomethyl phthalate (MMP), is thought to be the primary bioactive agent.[1]

The general pathway involves the binding of the phthalate metabolite to a PPAR isoform (e.g., PPARα in the liver). This activation leads to a conformational change in the receptor, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression. This can lead to alterations in metabolic pathways.[12][14]

Caption: General pathway of phthalate-induced PPAR activation.

Conclusion

The use of this compound as an internal standard in an isotope dilution GC-MS method provides a highly accurate, sensitive, and robust approach for the quantification of Dimethyl Phthalate in aqueous samples. This method effectively mitigates matrix interferences and variability in sample recovery, making it ideal for researchers, scientists, and drug development professionals who require reliable data for environmental monitoring, exposure assessment, and safety studies. Understanding the molecular mechanisms, such as the interaction with PPAR signaling pathways, provides crucial context for interpreting the toxicological significance of these exposures.

References

- 1. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oiv.int [oiv.int]

- 5. aerapa.conference.ubbcluj.ro [aerapa.conference.ubbcluj.ro]

- 6. academic.oup.com [academic.oup.com]

- 7. fses.oregonstate.edu [fses.oregonstate.edu]

- 8. agilent.com [agilent.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Operations | MDPI [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Dimethyl Phthalate-13C2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Dimethyl Phthalate (B1215562) (DMP) in various matrices using Dimethyl Phthalate-13C2 as an internal standard. The use of a stable isotope-labeled internal standard, such as this compound, is a robust method to correct for analyte loss during sample preparation and instrumental analysis, ensuring high accuracy and precision. This is achieved through isotope dilution mass spectrometry (IDMS), a definitive analytical technique. The primary analytical methods detailed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful techniques for the selective and sensitive quantification of phthalates.[1][2][3]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a highly accurate quantification method that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample.[4] In this case, this compound serves as the internal standard for the quantification of native Dimethyl Phthalate. The isotopically labeled standard is chemically identical to the analyte, ensuring it behaves similarly throughout the sample preparation and analysis process.[4] By measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample volume or recovery.[4]

Experimental Protocols

Extreme care must be taken to avoid contamination from phthalates present in the laboratory environment. All glassware should be thoroughly cleaned, and contact with plastic materials, especially flexible PVC, should be minimized.[5][6]

Protocol 1: Analysis of Dimethyl Phthalate in Liquid Samples (e.g., Beverages, Water) by GC-MS

This protocol is suitable for the analysis of DMP in liquid matrices such as beverages and water samples.

Materials and Reagents:

-

Dimethyl Phthalate (DMP) analytical standard

-

This compound internal standard solution (concentration to be determined based on expected analyte levels)

-

Hexane (B92381) (HPLC grade or equivalent)

-

Methanol (B129727) (HPLC grade)

-

Anhydrous sodium sulfate (B86663)

-

Calibrated glassware

Sample Preparation (Liquid-Liquid Extraction):

-

To a 15 mL glass centrifuge tube, add 5 mL of the liquid sample.

-

Spike the sample with a known volume and concentration of the this compound internal standard solution.

-

Add 5 mL of hexane to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean glass tube.

-

Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

GC-MS Instrumental Parameters:

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890A GC System or equivalent[3] |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar[7] |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent[7] |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | DMP: m/z 163 (quantifier), 194 (qualifier) DMP-13C2: m/z 165 (quantifier), 196 (qualifier) |

Protocol 2: Analysis of Dimethyl Phthalate in Solid Samples (e.g., Food, Polymers) by LC-MS/MS

This protocol is suitable for the analysis of DMP in solid matrices such as food products and polymers.

Materials and Reagents:

-

Dimethyl Phthalate (DMP) analytical standard

-

This compound internal standard solution

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium (B1175870) acetate

-

Homogenizer

-

Centrifuge

Sample Preparation (Solvent Extraction):

-

Weigh 1 gram of the homogenized solid sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add 10 mL of methanol to the tube.

-

Homogenize the sample for 3 minutes.

-

Sonicate the sample in an ultrasonic bath for 30 minutes.[1]

-

Centrifuge the sample at 4000 rpm for 15 minutes.[1]

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial for analysis.

LC-MS/MS Instrumental Parameters:

| Parameter | Setting |

| Liquid Chromatograph | Agilent 1260 RRLC HPLC system or equivalent[3] |

| Column | C18 column (e.g., 100 x 2.1 mm, 2.7 µm)[8] |

| Mobile Phase A | Water with 10 mM ammonium acetate[1] |

| Mobile Phase B | Methanol[1] |

| Gradient | Start with 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | SCIEX QTRAP 5500 System or equivalent[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |

| Source Temperature | 500°C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1] |

| MRM Transitions | DMP: Precursor Ion 195.1 -> Product Ion 163.1 (Quantifier), Precursor Ion 195.1 -> Product Ion 133.1 (Qualifier) DMP-13C2: Precursor Ion 197.1 -> Product Ion 165.1 (Quantifier) |

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of Dimethyl Phthalate using an isotopically labeled internal standard.

Table 1: Method Performance for GC-MS Analysis

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.995 | [9] |

| Limit of Detection (LOD) | 0.01 - 10 µg/L | [10][11] |

| Limit of Quantification (LOQ) | 0.05 - 20 µg/L | [12] |

| Recovery | 80 - 110% | [10][11] |

| Precision (%RSD) | < 15% | [12] |

Table 2: Method Performance for LC-MS/MS Analysis

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [8] |

| Limit of Detection (LOD) | 0.1 - 1 ppb | [3] |

| Limit of Quantification (LOQ) | 0.5 - 5 ppb | |

| Recovery | 85 - 115% | [8][13] |

| Precision (%RSD) | < 15% | [8][13] |

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of Dimethyl Phthalate using this compound as an internal standard.

Caption: GC-MS workflow for Dimethyl Phthalate analysis.

Caption: LC-MS/MS workflow for Dimethyl Phthalate analysis.

References

- 1. sciex.com [sciex.com]

- 2. gcms.cz [gcms.cz]

- 3. agilent.com [agilent.com]

- 4. benchchem.com [benchchem.com]

- 5. oiv.int [oiv.int]

- 6. oiv.int [oiv.int]

- 7. fses.oregonstate.edu [fses.oregonstate.edu]

- 8. s4science.at [s4science.at]

- 9. researchgate.net [researchgate.net]

- 10. Determination of dimethyl phthalate in environment water samples by a highly sensitive indirect competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Isotope Dilution Analysis using Dimethyl Phthalate-13C2

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Dimethyl Phthalate (DMP) in various matrices using Dimethyl Phthalate-13C2 (DMP-13C2) as an internal standard for isotope dilution mass spectrometry.

Introduction

Dimethyl Phthalate (DMP) is a widely used plasticizer in a variety of consumer and industrial products.[1][2] Due to its potential for migration into food, beverages, and the environment, as well as its classification as an endocrine disruptor, accurate and sensitive quantification of DMP is crucial for ensuring product safety and regulatory compliance. Isotope dilution analysis, particularly utilizing gas chromatography-mass spectrometry (GC-MS), is the gold standard for the precise quantification of organic contaminants like DMP. This method involves the addition of a known amount of an isotopically labeled internal standard, such as this compound, to the sample prior to extraction and analysis.[3][4][5] The labeled standard behaves nearly identically to the native analyte throughout the analytical process, compensating for variations in sample preparation, extraction efficiency, and instrumental response.[4][5]

Principle of Isotope Dilution using DMP-13C2:

The fundamental principle of isotope dilution analysis is the direct relationship between the ratio of the native analyte to the isotopically labeled internal standard and the concentration of the native analyte in the sample. By measuring the response ratio of the analyte (DMP) to the internal standard (DMP-13C2) using a mass spectrometer, and comparing this to a calibration curve, a highly accurate and precise concentration of DMP can be determined.

Experimental Protocols

The following protocols are generalized for different sample matrices and can be adapted as needed. It is crucial to perform method validation for each specific matrix to ensure accuracy and precision.

Materials and Reagents

-

Solvents: HPLC or pesticide residue grade n-hexane, acetone, dichloromethane, and methanol.

-

Standards:

-

Dimethyl Phthalate (DMP) analytical standard (≥99.5% purity).

-

This compound (DMP-13C2) internal standard.

-

-

Chemicals: Anhydrous sodium sulfate (B86663).

-

Gases: Helium (carrier gas) of high purity (99.999%).

-

Consumables: Glassware (decontaminated by baking at 400°C for at least 2 hours), autosampler vials with phthalate-free septa, syringe filters (0.45 µm).

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh 10 mg of DMP and DMP-13C2 into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol. Store at -18°C in the dark.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by diluting the DMP primary stock solution with n-hexane to achieve the desired concentration range (e.g., 0.1 - 100 ng/mL).

-

Prepare a DMP-13C2 internal standard working solution at a fixed concentration (e.g., 50 ng/mL) in n-hexane.

-

-

Calibration Curve Standards:

-

To each calibration standard, add a constant volume of the DMP-13C2 internal standard working solution to achieve a consistent internal standard concentration across all calibration points.

-

Sample Preparation

A. Liquid Samples (e.g., Beverages, Water)

-

Measure 10 mL of the liquid sample into a glass separatory funnel.

-

Spike the sample with a known amount of the DMP-13C2 internal standard working solution.

-

Add 10 mL of n-hexane and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (upper) layer.

-

Repeat the extraction twice more with fresh portions of n-hexane.

-

Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

B. Solid Samples (e.g., Plastics, Food)

-

Homogenize the solid sample by grinding or cutting it into small pieces.

-

Accurately weigh approximately 1 g of the homogenized sample into a glass centrifuge tube.

-

Spike the sample with a known amount of the DMP-13C2 internal standard working solution.

-

Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone.

-

Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean glass tube.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the extracts and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Filter the concentrated extract through a 0.45 µm syringe filter into an autosampler vial.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of DMP. These should be optimized for the specific instrument and column used.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 80°C, hold for 1 min; ramp to 200°C at 20°C/min; ramp to 300°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored | Quantification Ion (m/z) |

| Dimethyl Phthalate (DMP) | 163 |

| This compound | 165 |

Data Presentation and Quantitative Analysis

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of DMP to the peak area of DMP-13C2 against the concentration of DMP for each calibration standard. A linear regression is then applied to the data.

Quantification of DMP in Samples

The concentration of DMP in the unknown sample is calculated using the following equation:

CDMP = (Rsample - b) / m

Where:

-

CDMP is the concentration of DMP in the sample extract.

-

Rsample is the ratio of the peak area of DMP to the peak area of DMP-13C2 in the sample.

-

m is the slope of the calibration curve.

-

b is the y-intercept of the calibration curve.

The final concentration in the original sample is then calculated by taking into account the initial sample weight or volume and any dilution or concentration factors.

Method Performance

The following table summarizes typical performance data for the analysis of DMP using an isotope dilution GC-MS method. These values should be established during method validation.

| Parameter | Typical Value | Reference |

| Linear Range | 0.1 - 100 ng/mL | [6][7] |

| Correlation Coefficient (r²) | > 0.995 | [7][8] |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | [9][10] |

| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | [9][10] |

| Recovery | 85 - 115% | [3][11] |

| Precision (%RSD) | < 15% | [6] |

Troubleshooting and Quality Control

-

Contamination: Phthalates are ubiquitous in the laboratory environment.[12][13] To minimize contamination, use phthalate-free consumables, thoroughly clean all glassware, and run solvent blanks with each batch of samples.

-

Matrix Effects: While isotope dilution minimizes matrix effects, complex matrices may still cause ion suppression or enhancement. Evaluate matrix effects by analyzing matrix-matched calibration standards.

-

Quality Control: Include a calibration blank, a laboratory fortified blank, and a duplicate sample in each analytical batch to monitor for contamination, accuracy, and precision.

By following these application notes and protocols, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of Dimethyl Phthalate in a variety of sample matrices using this compound as an internal standard for isotope dilution analysis.

References

- 1. fses.oregonstate.edu [fses.oregonstate.edu]

- 2. cornerstoneanalytical.com [cornerstoneanalytical.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. shimadzu.com [shimadzu.com]

- 9. acgpubs.org [acgpubs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. idaea.csic.es [idaea.csic.es]

- 12. researchgate.net [researchgate.net]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

Application Note: Quantification of Phthalates Using Dimethyl Phthalate-¹³C₂ as an Internal Standard

Introduction

Phthalates, or phthalate (B1215562) esters, are a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1][2] Their widespread use in consumer products such as food packaging, medical devices, toys, and cosmetics has led to ubiquitous human exposure.[1][3] Growing concerns over the potential adverse health effects of phthalates, including endocrine disruption and reproductive toxicity, have necessitated the development of sensitive and accurate analytical methods for their quantification in various matrices.[3][4]

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for quantifying trace levels of organic compounds.[5] This method involves the addition of a known amount of a stable isotope-labeled analog of the target analyte to the sample prior to extraction and analysis. The labeled compound, used as an internal standard, behaves chemically and physically similarly to the native analyte throughout the sample preparation and analysis process, thereby compensating for any analyte loss or matrix effects.[6] Dimethyl Phthalate-¹³C₂ (DMP-¹³C₂) is a stable isotope-labeled form of Dimethyl Phthalate (DMP) that serves as an excellent internal standard for the quantification of DMP and other phthalates by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

This application note provides a detailed protocol for the quantification of a panel of common phthalates in various matrices using DMP-¹³C₂ as an internal standard. The methodologies described are intended for researchers, scientists, and drug development professionals.

Analytical Principle

The fundamental principle of this method is the use of isotope dilution coupled with mass spectrometry. A known quantity of DMP-¹³C₂ is spiked into the sample at the beginning of the sample preparation procedure. Following extraction and cleanup, the sample is analyzed by GC-MS or LC-MS/MS. The native phthalates and the ¹³C-labeled internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the signal intensity of the native phthalate to that of the corresponding labeled internal standard. This ratio is then used to calculate the concentration of the native phthalate in the original sample using a calibration curve prepared with known concentrations of native phthalates and a constant concentration of the internal standard.